

# Investigating BMS-986115 in Breast Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BMS-986115** is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, which plays a crucial role in the activation of the Notch signaling pathway. The Notch pathway is implicated in cell fate decisions, proliferation, and survival, and its dysregulation is associated with the pathogenesis of various cancers, including breast cancer.[1][2] Notably, aberrant Notch signaling is linked to the maintenance of cancer stem cells (CSCs), which are thought to drive tumor initiation, metastasis, and therapeutic resistance. **BMS-986115**, also known as AL102, is a pan-Notch inhibitor, targeting all four Notch receptors.[1][2] This technical guide provides a comprehensive overview of the investigation of **BMS-986115** in breast cancer models, summarizing available data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

#### **Mechanism of Action**

**BMS-986115** exerts its anti-cancer effects by inhibiting gamma-secretase, a multi-protein complex responsible for the final proteolytic cleavage and activation of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

Signaling Pathway Diagram: Notch Inhibition by BMS-986115





Click to download full resolution via product page

Caption: Mechanism of Notch signaling inhibition by BMS-986115.

## **Quantitative Data**



## In Vitro Activity

While specific IC50 values of **BMS-986115** against a comprehensive panel of breast cancer cell lines are not publicly available, its high potency against Notch receptors has been reported.

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| Notch1 | 7.8       | [3]       |
| Notch3 | 8.5       | [3]       |

## In Vivo Efficacy in Breast Cancer Xenograft Models

Nonclinical studies have demonstrated the anti-tumor activity of **BMS-986115** in solid tumor xenografts, including breast cancer models.[1] However, detailed quantitative data from these studies, such as specific tumor growth inhibition (TGI) percentages and the breast cancer cell lines used, have not been publicly disclosed. Preclinical studies with other gamma-secretase inhibitors have shown a reduction in breast cancer stem cells and enhancement of chemotherapy efficacy.[4]

| Breast Cancer<br>Model              | Dosing Regimen                     | Outcome                      | Reference |
|-------------------------------------|------------------------------------|------------------------------|-----------|
| 3 Breast Cancer<br>Xenograft Models | Information not publicly available | Anti-tumor activity observed | [1]       |

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **BMS-986115** in breast cancer models are not available in the public domain. The following are representative protocols for key experiments typically performed to characterize a novel anti-cancer agent in this context.

### In Vitro Cell Proliferation Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow Diagram: In Vitro Cell Proliferation Assay





#### Click to download full resolution via product page

Caption: Workflow for an in vitro cell proliferation assay.

#### Methodology:

- Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: BMS-986115 is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle (e.g., DMSO).
- Incubation: Plates are incubated for a defined period, typically 72 hours.
- Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo) is added to each well.
- Data Acquisition: The absorbance or luminescence is measured using a plate reader.
- Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

#### In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Workflow Diagram: In Vivo Xenograft Study





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
- Cell Implantation: Human breast cancer cells are implanted subcutaneously or orthotopically into the mammary fat pad.
- Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.



- Drug Administration: BMS-986115 is administered orally at various dose levels, typically once daily. The control group receives the vehicle.
- Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics). Tumor growth inhibition is calculated.

## **Clinical Investigation**

**BMS-986115** has been evaluated in a multi-arm Phase I dose-escalation study in patients with advanced solid tumors (NCT01986215).[1][5][6]

#### **Phase I Study Design and Results**

- Objective: To assess the safety, tolerability, and maximum tolerated dose (MTD) of BMS-986115.[1]
- · Dosing Schedules:
  - Arm A: Continuous daily dosing (0.3, 0.6, 1.2, 1.5, and 2 mg).[1]
  - Arm B: Intermittent twice-weekly dosing (2, 4, and 8 mg).[1]
- Key Findings:
  - The MTD was established at 1.5 mg for the daily dosing schedule.
  - The most common treatment-related adverse events were diarrhea (72%), hypophosphatemia (64%), and nausea (61%).[1][5]
  - Pharmacodynamic analyses showed target engagement and inhibition of the Notch signaling pathway.[5][7]
  - Of the 36 treated patients, 11 (31%) achieved stable disease, with 5 of those lasting for more than 6 months.[5]



#### Conclusion

**BMS-986115** is a potent pan-Notch inhibitor with demonstrated preclinical anti-tumor activity in breast cancer models and manageable safety profile in early clinical trials. Its mechanism of action, targeting a key pathway in cancer stem cell biology, makes it a compelling candidate for further investigation in breast cancer, potentially in combination with other therapies. While detailed preclinical data in breast cancer models remains largely proprietary, the available information provides a strong rationale for its continued development. Further studies are warranted to identify specific breast cancer subtypes that are most likely to respond to **BMS-986115** and to explore rational combination strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating BMS-986115 in Breast Cancer Models: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606283#investigating-bms-986115-in-breast-cancer-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com